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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B10822997 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed guide for utilizing Bovine Serum Albumin (BSA) conjugated

with Cyanine5.5 (Cy5.5) in flow cytometry applications. The primary focus is on its use as a

tracer for studying fluid-phase endocytosis, a fundamental cellular process.

Introduction to BSA-Cy5.5 in Flow Cytometry
BSA-Cy5.5 is a fluorescent conjugate where bovine serum albumin is labeled with the near-

infrared dye Cy5.5. This conjugate is a valuable tool in biological research, particularly for

monitoring dynamic cellular processes. In flow cytometry, BSA-Cy5.5 serves as a stable and

bright fluorescent probe to quantify cellular uptake through endocytosis. Its near-infrared

emission profile minimizes interference from cellular autofluorescence, enhancing signal-to-

noise ratios.

The principle of the assay involves incubating cells with BSA-Cy5.5 and subsequently

measuring the increase in cellular fluorescence over time using a flow cytometer. This allows

for the quantitative analysis of the rate and extent of endocytosis in various cell types and

under different experimental conditions.
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Quantification of Endocytosis: Measuring the rate and capacity of fluid-phase uptake by

cells.

Vesicle Trafficking Studies: Following the pathway of internalized vesicles.[1]

Drug Delivery Research: Assessing the cellular uptake of drug-conjugated nanoparticles that

utilize albumin-binding strategies.

High-Throughput Screening: Evaluating the effects of compounds on endocytic pathways.

Quantitative Data Summary
The following tables summarize key quantitative parameters for using BSA-Cy5.5 in flow

cytometry. These values are intended as a starting point, and optimal conditions may vary

depending on the cell type and experimental setup.

Table 1: BSA-Cy5.5 Spectroscopic Properties

Parameter Value Reference

Excitation Wavelength (nm) ~675

Emission Wavelength (nm) ~694

Fluorophore Cyanine5.5

Conjugate Bovine Serum Albumin

Table 2: Recommended Experimental Parameters for Endocytosis Assay
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Parameter Recommended Range Notes

Cell Density 0.5 - 1 x 10^6 cells/mL

Ensure a single-cell

suspension for accurate flow

cytometry analysis.[2][3]

BSA-Cy5.5 Concentration 1 - 50 µg/mL

The optimal concentration

should be determined by

titration for each cell type to

achieve saturable uptake

without causing cytotoxicity.

Incubation Time 5 - 60 minutes

Time-course experiments are

recommended to characterize

the kinetics of uptake.[1]

Incubation Temperature 37°C

Endocytosis is an active

process that is temperature-

dependent. A control at 4°C

should be included to measure

surface binding and inhibit

active uptake.[4]

Number of Cells per Sample 0.25 - 1 x 10^6 cells

Sufficient cell numbers are

required for statistically

significant data.[5]

Experimental Protocols
Protocol 1: General Staining Protocol for Surface
Binding (4°C Control)
This protocol is to determine the amount of BSA-Cy5.5 that binds to the cell surface without

being internalized.

Materials:

BSA-Cy5.5
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Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS + 2% BSA + 0.1% Sodium Azide)

Cells in single-cell suspension

Flow cytometry tubes

Microcentrifuge

Procedure:

Cell Preparation: Harvest and wash cells twice with cold PBS. Resuspend the cell pellet in

cold FACS buffer to a concentration of 1 x 10^6 cells/mL.[3]

Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes.

Add the predetermined optimal concentration of BSA-Cy5.5 to each tube.

Incubation: Incubate the tubes on ice (4°C) for 30-60 minutes, protected from light.[2][6]

Washing: Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes

at 4°C.

Discard the supernatant and repeat the wash step twice.

Resuspension: Resuspend the cell pellet in 300-500 µL of cold FACS buffer.

Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate

lasers and filters for Cy5.5 detection.

Protocol 2: Endocytosis (Uptake) Assay (37°C)
This protocol measures the internalization of BSA-Cy5.5 by cells.

Materials:

Same as Protocol 1, with the addition of pre-warmed complete cell culture medium.
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Procedure:

Cell Preparation: Prepare cells as described in Protocol 1, resuspending them in pre-warmed

complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

Initiation of Uptake: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the

optimal concentration of BSA-Cy5.5 to each tube.

Incubation: Incubate the tubes at 37°C in a water bath or incubator for the desired time

points (e.g., 5, 15, 30, 60 minutes).

Stopping Uptake: To stop the endocytosis process, add 1 mL of ice-cold FACS buffer to each

tube at the end of each time point and immediately place the tubes on ice.[5]

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and

wash the cells twice with cold FACS buffer.

Resuspension: Resuspend the final cell pellet in 300-500 µL of cold FACS buffer.

Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis
Gating: Gate on the main cell population based on forward and side scatter to exclude debris

and aggregates.

Fluorescence Measurement: Record the mean fluorescence intensity (MFI) of the Cy5.5

signal for each sample.

Quantification of Uptake:

Subtract the MFI of the 4°C control sample (surface binding) from the MFI of the 37°C

samples to determine the fluorescence corresponding to internalized BSA-Cy5.5.

Plot the net MFI against time to visualize the kinetics of endocytosis.

Visualizations
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Experimental Workflow for BSA-Cy5.5 Endocytosis
Assay

Cell Preparation

Incubation with BSA-Cy5.5

Stopping & Washing

Data Acquisition & Analysis

Harvest & Wash Cells

Resuspend in Media (37°C)
or FACS Buffer (4°C)

Add BSA-Cy5.5

Incubate at 37°C (Uptake)
or 4°C (Surface Binding)

Stop Uptake with
Ice-Cold FACS Buffer

Wash Cells 2-3x

Acquire on Flow Cytometer

Gate & Quantify MFI

 

Fluid-Phase Endocytosis Pathway

Extracellular BSA-Cy5.5

Membrane Invagination

Non-specific uptake

Plasma Membrane

Pinosome Formation

Early Endosome

Late Endosome/Lysosome
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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